5-Nitroquinolin-2-amine
Description
Contextualization within Heterocyclic Chemistry Research
Heterocyclic chemistry, the branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings, forms the foundational context for understanding nitroquinolines. Quinoline (B57606), a nitrogen-containing fused bicyclic heterocycle (C₉H₇N), is a quintessential example of a "privileged scaffold" in this field. nih.govrsc.org This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them exceptionally valuable in drug discovery. rsc.org
Nitroquinoline derivatives are a key subclass within the broader family of quinolines. The presence of the nitro group significantly enhances the electrophilic nature of the quinoline ring, making it more susceptible to nucleophilic attack. nih.govmdpi.com This altered reactivity is a central theme in modern heterocyclic chemistry research, allowing for the synthesis of complex, functionalized molecules. nih.govresearchgate.net Researchers have extensively studied these derivatives to explore structure-activity relationships (SAR), where the position and number of nitro groups, along with other substituents, are systematically varied to modulate the compound's properties. researchgate.net This exploration is crucial for designing new therapeutic agents and functional materials. researchgate.net The study of nitroquinolines, therefore, serves as a vital area of research for advancing the principles of heterocyclic synthesis and understanding the intricate connections between molecular structure and function. researchgate.net
Overview of Quinolines as Synthetic Intermediates
The quinoline framework is a cornerstone in synthetic organic chemistry, serving as a versatile intermediate for the construction of a vast number of more complex chemical entities. nih.gov Its ability to undergo a wide range of chemical transformations, including electrophilic and nucleophilic substitutions, makes it an invaluable building block. nih.gov The introduction of a nitro group further expands this synthetic utility.
The nitro group is not only a powerful modulator of the quinoline ring's reactivity but also a versatile functional group itself. It can be readily transformed into other important functional groups, most notably an amino group, through reduction. mdpi.comnih.gov This conversion from a nitroquinoline to an aminoquinoline is a critical step in the synthesis of many biologically active compounds, as the amino group can serve as a handle for further molecular elaboration through reactions like amidation or diazotization. mdpi.comontosight.ai
Furthermore, the electron-withdrawing nature of the nitro group can activate adjacent positions on the quinoline ring, facilitating reactions such as vicarious nucleophilic substitution (VNS) of hydrogen. nih.govmdpi.com This allows for the direct introduction of substituents onto the ring without pre-existing leaving groups, offering an efficient route to novel derivatives. nih.gov The strategic use of nitroquinolines as intermediates enables chemists to access a wide chemical space, leading to the development of new pharmaceuticals, agrochemicals, and dyes. ontosight.aiontosight.ai
Historical Development of Nitroquinoline Chemistry Research
The history of quinoline chemistry began in 1834 when Friedlieb Ferdinand Runge first isolated quinoline from coal tar. iipseries.org However, the specific focus on nitro-substituted quinolines emerged later, gaining significant momentum in the 20th century. Early research was largely driven by the desire to create new dyes and antimalarial drugs, inspired by the structure of quinine, a naturally occurring quinoline alkaloid. rsc.orgresearchgate.net
A pivotal moment in this field was the discovery of the potent biological activity of certain nitroquinoline derivatives. In the mid-20th century, the carcinogenic properties of 4-nitroquinoline (B1605747) 1-oxide (4-NQO) were discovered, which established it as a benchmark compound for studying chemical carcinogenesis and DNA repair mechanisms. nyu.edutaylorandfrancis.com This discovery spurred intense investigation into the mechanisms of action of nitroaromatic compounds and their interactions with biological macromolecules.
In subsequent decades, research expanded to explore the therapeutic potential of other nitroquinoline isomers and derivatives. Scientists developed numerous synthetic methods, building upon classic name reactions like the Skraup synthesis, to create libraries of novel nitroquinoline compounds. rsc.orgiipseries.org These efforts led to the identification of nitroquinolines with a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and antiparasitic properties. ontosight.ainih.gov The continuous development of advanced analytical techniques and computational chemistry has further refined the study of nitroquinolines, allowing for more rational drug design and a deeper understanding of their chemical and biological behavior. researchgate.netdntb.gov.ua
Data Tables
Table 1: Key Properties of Representative Nitroquinoline Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics | Reference |
|---|---|---|---|---|
| 5-Nitroquinoline (B147367) | C₉H₆N₂O₂ | 174.16 | Building block for synthesis. | nih.gov |
| 4-Nitroquinoline 1-oxide (4-NQO) | C₉H₆N₂O₃ | 190.16 | Potent carcinogen used in cancer research. | nyu.edu |
| 2-Nitroquinoline | C₉H₆N₂O₂ | 174.16 | Exhibits carcinogenic properties; targets MetAP2. |
Table 2: Historical Milestones in Quinoline and Nitroquinoline Research
| Year | Milestone | Significance | Reference |
|---|---|---|---|
| 1834 | Friedlieb F. Runge isolates quinoline from coal tar. | Marks the beginning of quinoline chemistry. | iipseries.org |
| 1880 | Zdenko Hans Skraup develops the Skraup synthesis. | Provides a fundamental method for synthesizing quinolines from anilines. | rsc.orgiipseries.org |
| Mid-20th Century | Discovery of the carcinogenicity of 4-nitroquinoline 1-oxide (4-NQO). | Established 4-NQO as a key compound for cancer research and toxicology studies. | nyu.edu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitroquinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-9-5-4-6-7(11-9)2-1-3-8(6)12(13)14/h1-5H,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNFEQLBVCUBTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)N)C(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Nitroquinolin 2 Amine and Its Precursors
Classical and Modern Approaches to Quinoline (B57606) Core Synthesis
The construction of the fundamental quinoline ring system is the primary step in the synthesis of 5-nitroquinolin-2-amine. The Skraup-Doebner-Miller reaction and cyclocondensation reactions represent two major pathways to achieve this.
Skraup-Doebner-Miller Reaction and its Modifications
The Skraup-Doebner-Miller reaction is a cornerstone in quinoline synthesis. The classic Skraup synthesis involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. wikipedia.org When 3-nitroaniline (B104315) is used as the starting material in a Skraup reaction, it typically yields a mixture of 5-nitroquinoline (B147367) and 7-nitroquinoline. researchgate.net The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to the quinoline ring.
Modifications to the classical Skraup reaction have been developed to improve yields and control the often violent nature of the reaction. One such modification involves the use of microwave irradiation, which can significantly reduce reaction times and improve efficiency. rsc.org For instance, a microwave-assisted Skraup reaction of aniline derivatives with glycerol in the presence of sulfuric acid and water has been reported to produce various quinolines in moderate to good yields. rsc.org
The Doebner-Miller reaction, a variation of the Skraup synthesis, utilizes α,β-unsaturated aldehydes or ketones in place of glycerol. nih.gov This allows for the synthesis of substituted quinolines. For example, the reaction of an aniline with crotonaldehyde (B89634) can yield a methyl-substituted quinoline. While specific examples leading directly to a suitable precursor for 5-nitroquinoline are not abundant, the principle of using a substituted aniline remains a viable strategy.
A significant challenge in employing the Skraup-Doebner-Miller reaction with substituted anilines like 3-nitroaniline is the control of regioselectivity. The cyclization can occur at either of the two positions ortho to the amino group, leading to isomeric products. The separation of these isomers, such as 5-nitroquinoline and 7-nitroquinoline, is often necessary and can be achieved through techniques like fractional crystallization.
Table 1: Skraup-Doebner-Miller Reaction and Modifications for Quinoline Synthesis
| Starting Aniline | Reagents and Conditions | Product(s) | Yield | Reference |
|---|---|---|---|---|
| Aniline | Glycerol, H₂SO₄, Nitrobenzene | Quinoline | ~85-90% | wikipedia.org |
| 3-Nitroaniline | Glycerol, H₂SO₄, Oxidizing agent | 5-Nitroquinoline and 7-Nitroquinoline | Mixture | researchgate.net |
| Aniline Derivatives | Glycerol, H₂SO₄, H₂O, Microwave irradiation | Substituted Quinolines | 10-66% | rsc.org |
Cyclocondensation Reactions in Nitroquinoline Synthesis
Cyclocondensation reactions offer an alternative route to the quinoline core, sometimes providing better control over the substitution pattern. One notable example involves a three-step cyclocondensation of a 2-nitroaniline (B44862) derivative with 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid) and trimethyl orthoformate. nih.gov This method, while not directly yielding 5-nitroquinoline from a simple precursor, demonstrates the utility of cyclocondensation in constructing the nitroquinoline framework. The reaction sequence typically involves the formation of an enamine, followed by thermal cyclization and subsequent aromatization.
Regioselective Nitration Strategies for Quinoline Systems
The introduction of a nitro group at the C5 position of the quinoline ring is a crucial step in the synthesis of this compound. The direct nitration of quinoline is the most common approach.
The nitration of quinoline using a mixture of nitric acid and sulfuric acid typically results in the formation of a mixture of 5-nitroquinoline and 8-nitroquinoline. uop.edu.pk The reaction conditions can be optimized to maximize the yield of these isomers. For instance, carrying out the nitration at a temperature between 95°C and 100°C for one to two hours using approximately 1.5 equivalents of nitric acid has been found to be effective. google.com The separation of the resulting 5-nitro and 8-nitro isomers can be challenging but is achievable through methods such as fractional crystallization of their salts, for example, by using wet dimethylformamide to selectively precipitate 5-nitroquinoline hydrohalide. google.com
Table 2: Regioselective Nitration of Quinoline
| Substrate | Nitrating Agent | Conditions | Major Products | Isomer Ratio (5-nitro:8-nitro) | Reference |
|---|---|---|---|---|---|
| Quinoline | HNO₃ / H₂SO₄ | 95-100°C, 1-2 h | 5-Nitroquinoline, 8-Nitroquinoline | Variable, often close to 1:1 | uop.edu.pkgoogle.com |
Amination and Amidation Procedures for Nitroquinolines
The final key step in the synthesis of this compound is the introduction of the amino group at the C2 position of the 5-nitroquinoline scaffold. Direct amination methods, such as Vicarious Nucleophilic Substitution of Aromatic Hydrogen (VNS) and Oxidative Nucleophilic Substitution of Hydrogen (ONSH), are particularly relevant.
Direct Amination via Nucleophilic Displacement of Aromatic Hydrogen (VNS)
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds. In the context of nitroquinolines, the nitro group activates the ring towards nucleophilic attack. However, the regioselectivity of VNS reactions on 5-nitroquinoline with common aminating agents does not typically favor substitution at the C2 position. The attack generally occurs at the positions ortho and para to the nitro group, namely the C6 and C8 positions. researchgate.net For instance, the amination of 5-nitroquinoline with 4-amino-1,2,4-triazole (B31798) in the presence of a strong base leads to substitution at the C6 and C8 positions. researchgate.net Research into directing the VNS reaction to the C2 position of 5-nitroquinoline is an area of ongoing interest.
Oxidative Nucleophilic Substitution of Hydrogen (ONSH) in Nitroquinoline N-Oxides
An effective strategy to introduce an amino group at the C2 position of a quinoline ring involves the use of quinoline N-oxides. The N-oxide functionality activates the C2 and C4 positions towards nucleophilic attack. The Oxidative Nucleophilic Substitution of Hydrogen (ONSH) reaction on a 5-nitroquinoline N-oxide is a promising route to this compound.
The synthesis of the required 5-nitroquinoline N-oxide precursor can be achieved by the nitration of quinoline N-oxide. The direct amination of quinoline N-oxides can then be performed. For example, the reaction of quinoline 1-oxides with isopropyl nitrite (B80452) and sodium amide in liquid ammonia (B1221849) has been shown to yield 2-aminoquinoline (B145021) 1-oxides. clockss.org This suggests that a similar approach with 5-nitroquinoline N-oxide could provide 2-amino-5-nitroquinoline 1-oxide, which can then be deoxygenated to afford the final product, this compound.
A study on the SNH amidation of 5-nitroquinoline N-oxide in anhydrous DMSO resulted in a mixture of amides derived from the N-oxides of both 5-nitro- and 5-nitrosoquinolines, indicating the complexity of this transformation. researchgate.net
Table 3: Amination Procedures for Nitroquinolines
| Substrate | Reagents and Conditions | Product | Position of Amination | Reference |
|---|---|---|---|---|
| 5-Nitroquinoline | 4-Amino-1,2,4-triazole, t-BuOK, DMSO | 6-Amino-5-nitroquinoline, 8-Amino-5-nitroquinoline | C6, C8 | researchgate.net |
| Quinoline 1-oxide | i-PrONO, NaNH₂, liq. NH₃ | 2-Aminoquinoline 1-oxide | C2 | clockss.org |
| 5-Nitroquinoline N-oxide | Aromatic amides, DMSO | Mixture of amides from 5-nitro- and 5-nitrosoquinoline N-oxides | - | researchgate.net |
Acylation Reactions with Amine Intermediates
Acylation reactions are a fundamental tool for the functionalization of heterocyclic compounds like quinoline. While not a direct synthesis of the this compound backbone, these reactions are crucial for introducing acyl groups onto the quinoline scaffold, which can be a key step in the synthesis of more complex derivatives or in modifying amine intermediates.
Recent advancements have focused on developing efficient and environmentally friendly acylation methods. One notable approach is a transition metal-free Minisci reaction, which employs a cross-dehydrogenative coupling (CDC) of quinoline derivatives with aldehydes. nih.gov This method utilizes tetrabutylammonium (B224687) bromide (TBAB) and potassium persulfate (K₂S₂O₈) as an oxidant, providing a novel route for the intermolecular acylation of electron-deficient heteroarenes like quinoline. nih.gov Another modern technique involves an electrochemical hydrogen atom transfer (HAT) strategy for the C(sp²)-H acylation of quinolines. chemistryviews.org This process uses alcohols as the acyl source and N-hydroxyphthalimide (NHPI) as a HAT catalyst, achieving moderate to high yields under an air atmosphere. chemistryviews.org
In the context of building the quinoline system itself, acylation plays a role in various synthetic sequences. For instance, the Wolff-Kishner reduction and acylation are steps used in the synthesis of certain tetrahydrothieno[3,2-b]quinoline derivatives. researchgate.net Additionally, the acetylation of Baylis–Hillman products has been used to crystallize new quinoline derivatives. researchgate.net These examples highlight the versatility of acylation in the broader synthetic chemistry of quinolines.
Table 1: Modern Acylation Methods for Quinoline Scaffolds
| Method | Reagents | Substrate | Key Features |
| Transition Metal-Free Minisci Reaction | Aldehydes, K₂S₂O₈, TBAB | Isoquinolines, Quinolines, Quinoxalines | Employs a cross-dehydrogenative coupling; avoids transition metals. nih.gov |
| Electrochemical C-H Acylation | Alcohols, NHPI (catalyst), p-TsOH | Quinolines, Isoquinolines | Uses constant current electrolysis; alcohols serve as acyl sources. chemistryviews.org |
Derivatization from Related Quinoline Scaffolds
The synthesis of this compound is often achieved by modifying existing quinoline structures. Key strategies include the transformation of quinolin-2(1H)-one derivatives and building upon other substituted quinoline precursors.
Transformations of Quinolin-2(1H)-one Derivatives
A common and effective route to this compound begins with the quinolin-2(1H)-one scaffold. This multi-step process involves nitration followed by conversion of the 2-oxo group to a 2-amino group.
Nitration: The precursor, 5-Nitroquinolin-2(1H)-one, can be prepared by the nitration of quinolin-2(1H)-one. This reaction is typically carried out using nitrating agents such as fuming nitric acid. smolecule.com
Chlorination: The carbonyl group at the 2-position is not readily converted to an amine. Therefore, it is first transformed into a better leaving group. Heating 5-Nitroquinolin-2(1H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃) converts the 2-oxo group into a 2-chloro group, yielding 2-chloro-5-nitroquinoline (B41700). This type of transformation is a standard procedure for converting quinolinones to chloroquinolines. ekb.eg
Amination: The final step involves the nucleophilic substitution of the chlorine atom. The highly reactive 2-chloro-5-nitroquinoline is treated with an amine source, such as ammonia or its equivalent, to displace the chloride and install the amino group, thereby forming the target compound, this compound. The use of 2-chloroquinolines as key intermediates for preparing 2-aminoquinolines is a well-established synthetic strategy. researchgate.netrawdatalibrary.net
Table 2: Synthesis via Quinolin-2(1H)-one Derivative
| Step | Starting Material | Key Reagents | Product | Purpose |
| 1. Nitration | Quinolin-2(1H)-one | Fuming Nitric Acid | 5-Nitroquinolin-2(1H)-one | Introduction of the nitro group at the 5-position. smolecule.com |
| 2. Chlorination | 5-Nitroquinolin-2(1H)-one | POCl₃ | 2-Chloro-5-nitroquinoline | Conversion of the 2-oxo group to a reactive 2-chloro group. ekb.eg |
| 3. Amination | 2-Chloro-5-nitroquinoline | Ammonia (or equivalent) | This compound | Installation of the 2-amino group via nucleophilic substitution. researchgate.net |
Synthetic Routes from Other Substituted Quinoline Precursors
Alternative synthetic strategies for this compound start from different substituted quinolines. These methods often involve either building the quinoline ring with the desired substituents already in place or performing functional group interconversions on a pre-formed quinoline ring.
One major pathway involves the nitration of quinoline itself. This reaction, typically using a mixture of nitric acid and sulfuric acid, produces a mixture of nitroquinoline isomers, primarily 5-nitroquinoline and 8-nitroquinoline. google.com Once the 5-nitroquinoline is isolated, the challenge lies in introducing the amino group at the 2-position.
A more direct approach starts with a pre-functionalized quinoline. For example, the reduction of a nitro group on a suitable quinoline precursor can yield an aminoquinoline. A general method for this transformation is the use of stannous chloride (SnCl₂), which effectively reduces nitroquinolines to their corresponding aminoquinolines under mild conditions. nih.gov
The classical Skraup synthesis is another powerful method for creating substituted quinolines. brieflands.com This reaction condenses an aniline with glycerol, typically in the presence of an oxidizing agent and sulfuric acid. For instance, starting with m-toluidine (B57737) yields a mixture of 7- and 5-methylquinoline. brieflands.com This substituted quinoline can then undergo further functionalization, such as nitration, to introduce the required nitro group. brieflands.com The subsequent conversion of a group already on the ring or the introduction of a new amino group would complete the synthesis.
A key intermediate in many syntheses is 2-chloroquinoline. This compound can be nitrated to form 2-chloro-5-nitroquinoline, which, as described previously, is readily converted to this compound. researchgate.netrawdatalibrary.net The electrophilic cyclization of N-(2-alkynyl)anilines also provides a route to various substituted quinolines under mild conditions, which could serve as precursors for further derivatization. nih.gov
Table 3: Summary of Routes from Substituted Quinoline Precursors
| Precursor | Key Reaction Steps | Methodological Approach |
| Quinoline | 1. Nitration (HNO₃/H₂SO₄) to 5-Nitroquinoline. google.com 2. Introduction of the 2-amino group. | Building functional groups onto the basic quinoline scaffold. |
| Substituted Anilines | 1. Skraup Synthesis to form a substituted quinoline. brieflands.com 2. Nitration. 3. Amino group installation/conversion. | Constructing the quinoline ring with initial substituents. |
| Nitroquinolines | 1. Reduction of a nitro group (e.g., with SnCl₂) to an amino group. nih.gov | Functional group interconversion on a pre-existing nitroquinoline. |
| 2-Chloroquinoline | 1. Nitration to 2-chloro-5-nitroquinoline. 2. Amination to replace chlorine. researchgate.netrawdatalibrary.net | Functionalization of a reactive halo-quinoline intermediate. |
Chemical Reactivity and Transformation Mechanisms
Nucleophilic Aromatic Substitution Reactions (SNAr)
Nucleophilic aromatic substitution (SNAr) is a key reaction for aromatic compounds bearing strong electron-withdrawing groups. In nitroquinolines, the nitro group significantly activates the ring towards nucleophilic attack, facilitating the displacement of a suitable leaving group. The reaction generally proceeds via an addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.
While 5-Nitroquinolin-2-amine itself does not possess a typical leaving group for a classic SNAr reaction, derivatives of nitroquinolines with halogens are excellent substrates. For instance, a nitroquinoline with a chlorine atom at the C4 position can undergo SNAr where the chloride is substituted. In such cases, the SNAr pathway can compete with other nucleophilic substitution reactions like the Vicarious Nucleophilic Substitution of hydrogen (VNS). The presence of the powerful electron-withdrawing nitro group is crucial for stabilizing the negatively charged Meisenheimer intermediate formed during the nucleophilic attack, which is the rate-determining step of the reaction.
The general mechanism for an SNAr reaction is a two-step process:
Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate (Meisenheimer complex).
Elimination: The leaving group departs, restoring the aromaticity of the ring.
The regioselectivity of the attack is directed by the position of the electron-withdrawing groups. Groups positioned ortho or para to the leaving group are most effective at stabilizing the intermediate through resonance, thus favoring the SNAr reaction.
Vicarious Nucleophilic Substitution of Hydrogen (VNS) Mechanisms
The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as nitroquinolines. This reaction allows for the formal substitution of a hydrogen atom by a nucleophile, typically a carbanion bearing a leaving group at the nucleophilic center. Various isomers of nitroquinoline, including 3-, 5-, 6-, 7-, and 8-nitroquinolines, have been shown to react with nucleophiles like 4-amino-1,2,4-triazole (B31798) under VNS conditions to yield aminated products.
VNS reactions are generally faster than the conventional SNAr of halogens in similarly activated positions. This is a significant advantage in synthetic chemistry, as it allows for direct C-H functionalization without the need for pre-installing a leaving group.
The mechanism of the VNS reaction in nitroquinolines involves several key steps. The process is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the nitroquinoline ring, preferentially at positions ortho or para to the nitro group.
The established mechanistic steps are as follows:
Nucleophilic Addition: A carbanion, generated from a CH-acidic compound in the presence of a strong base, adds to the nitroaromatic ring. This addition occurs at a position bearing a hydrogen atom, typically ortho or para to the nitro group, forming a negatively charged σH-adduct, a type of Meisenheimer complex.
β-Elimination: The crucial step of the VNS mechanism is the base-induced β-elimination of a leaving group from the substituent that was originally part of the nucleophile. This step leads to the formation of a nitrobenzylic carbanion.
Protonation: An acidic work-up protonates the resulting carbanion to yield the final substituted product, with the aromaticity of the quinoline (B57606) ring restored.
The reaction is highly regioselective, with the substitution occurring predominantly at the ortho position relative to the nitro group. However, in the case of 8-nitroquinoline, the reaction can occur at the para position (C-7).
The reaction conditions, including the choice of solvent and the nature of the counterion associated with the base, play a significant role in the outcome of VNS reactions. Strong bases like potassium tert-butoxide are commonly used to generate the active nucleophile in situ.
The solvent of choice is often a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF), which can effectively solvate the charged intermediates.
There is evidence to suggest that the counterion of the base can influence the regioselectivity of the nucleophilic attack. It has been postulated that the potassium cation (K+) can interact with the oxygen atoms of the nitro group. This interaction can direct the incoming nucleophile to a specific position on the ring, thereby influencing the reaction's regiochemical outcome.
An interesting phenomenon observed during some VNS reactions of nitroquinolines is the conversion of the nitro group (-NO2) into a nitroso group (-NO). This transformation can occur in the presence of a proton source, which may be generated in situ.
The proposed mechanism for this conversion involves the protonation of the nitro group in the Meisenheimer adduct, followed by the elimination of a water molecule. This leads to the formation of a nitroso-substituted product. This side reaction has been structurally confirmed by single-crystal X-ray diffraction measurements of the resulting products. The formation of these nitroso compounds highlights the complex reactivity of the nitro group under VNS reaction conditions.
Electrophilic Substitution Reactions on Quinoline Rings
Under strongly acidic conditions, which are typical for many electrophilic aromatic substitution reactions like nitration, the quinoline nitrogen is protonated to form a quinolinium ion. This protonation further deactivates the entire ring system towards electrophilic attack. Consequently, the substitution occurs on the less deactivated carbocyclic (benzene) ring, primarily at the 5- and 8-positions.
The preference for substitution at positions 5 and 8 can be explained by the relative stability of the cationic intermediates (Wheland intermediates) formed during the reaction. Attack at these positions allows for the positive charge to be delocalized over two rings without disrupting the aromaticity of the pyridine (B92270) ring. For this compound, the presence of the amino group at position 2 and the nitro group at position 5 would further influence the regioselectivity of any subsequent electrophilic substitution, although such reactions are less common due to the already electron-deficient nature of the ring.
C-C Coupling Reactions
The functionalization of the quinoline scaffold can also be achieved through C-C coupling reactions. These reactions are fundamental in organic synthesis for constructing complex molecular architectures. While palladium-catalyzed cross-coupling reactions are common for aryl halides, alternative strategies exist for C-H functionalization.
In the context of nitroquinolines, it has been demonstrated that 5-nitro-8-hydroxyquinoline can act as a C-nucleophile in a C-C coupling reaction with quinazoline (B50416) in the presence of an acid. This reaction leads to the formation of a stable σ-adduct, where a new C-C bond is formed between the two heterocyclic systems. This type of transformation, which involves the nucleophilic substitution of a hydrogen atom, opens up possibilities for creating novel and complex molecules based on the nitroquinoline framework. Although this example does not use this compound directly, it illustrates the potential for the nitroquinoline ring to participate in C-C bond-forming reactions under specific conditions.
Ring Transformations and Rearrangements
The electron-deficient nature of the quinoline ring in this compound, enhanced by the nitro group, makes it a potential substrate for nucleophilic-type ring transformations. nih.gov Such reactions typically require a high degree of electron deficiency, low aromatic stabilization energy, and the presence of a good leaving group within the ring structure. nih.gov While specific ring-opening and transformation reactions for this compound are not extensively detailed, analogous transformations in other nitro-substituted nitrogen heterocycles, such as 5-nitropyrimidine (B80762), have been observed. For instance, 5-nitropyrimidine can be converted into pyridine derivatives through reactions with CH-active nitriles. researchgate.net It is plausible that under specific conditions with potent nucleophiles, the pyridine ring of the quinoline nucleus could undergo cleavage and rearrangement.
The nitro group itself can facilitate transformations by acting as a leaving group (as nitrite) in certain nucleophilic aromatic substitution reactions, which can sometimes lead to ring rearrangements, a phenomenon known as cine-substitution. nih.gov Furthermore, rearrangements involving the migration of nitro or amino groups, while more commonly studied in simpler aromatic systems like dinitrophenols or nitroanilines, could potentially occur under strong acidic conditions. researchgate.net For example, some substituted 2-nitroanilines are known to rearrange in concentrated sulfuric acid. researchgate.net
Another potential transformation is the Diels-Alder reaction. The nitro group strongly reduces the electron density of the quinoline system, allowing the nitro-containing ring to act as a dienophile in cycloaddition reactions with electron-rich dienes. This has been observed in related nitroquinolones, leading to the formation of fused polycyclic systems after subsequent aromatization, often involving the elimination of nitrous acid. nih.gov
Reactivity of the Amino Group in this compound
The primary aromatic amino group at the C-2 position is a key site of reactivity in this compound, participating in a variety of classical amine reactions. Its nucleophilicity allows it to react with a wide range of electrophiles.
The amino group of this compound readily undergoes N-alkylation and N-acylation. Alkylation can be achieved with alkyl halides, though direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. More controlled methods, such as reductive amination involving the condensation with an aldehyde or ketone followed by reduction, can be employed. A related one-pot synthesis involves the reductive alkylation of a nitroarene with alkyl halides to directly yield N-alkylated amines. rsc.org
Acylation provides a straightforward method to form the corresponding amides. This reaction is typically performed using acylating agents like acyl chlorides or acid anhydrides in the presence of a base to neutralize the acid byproduct. These reactions are generally high-yielding and serve to protect the amino group or to introduce new functionalities into the molecule. researchgate.net
| Reaction Type | Reagent(s) | Product Type | General Conditions |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Base, Solvent |
| N-Acylation | Acyl Chloride (R-COCl) or Acid Anhydride (B1165640) ((RCO)₂O) | Amide | Base (e.g., Pyridine, Triethylamine), Solvent |
| Reductive Alkylation | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | Acidic or Neutral pH |
As a primary amine, this compound can condense with aldehydes or ketones to form imines, also known as Schiff bases. jetir.orgnih.gov This reaction is a reversible, acid-catalyzed nucleophilic addition-elimination process. libretexts.orglumenlearning.com The reaction begins with the nucleophilic attack of the amino group on the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent protonation of the hydroxyl group followed by the elimination of a water molecule yields a resonance-stabilized iminium ion, which is then deprotonated to give the final imine product. chemistrysteps.commasterorganicchemistry.com The optimal pH for this reaction is typically mildly acidic (around 4-5), as sufficient acid is needed to protonate the carbinolamine intermediate and facilitate water elimination, while avoiding excessive protonation of the starting amine, which would render it non-nucleophilic. lumenlearning.com The formation of these Schiff bases is a versatile method for creating new C=N bonds and elaborating the molecular structure. derpharmachemica.com
The primary aromatic amino group of this compound can be converted into a diazonium salt through a diazotization reaction. byjus.com This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). organic-chemistry.orgkkwagh.edu.in The reaction proceeds via the formation of a nitrosonium ion (NO⁺) electrophile, which is attacked by the nucleophilic amino group. libretexts.org A series of proton transfers and the elimination of water leads to the formation of the 2-diazoquinolin-5-nitro cation. byjus.com
Quinoline-2-diazonium salts are valuable synthetic intermediates. The diazonium group is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of halogens (Cl, Br), cyano (CN), and other functional groups at the 2-position of the quinoline ring. organic-chemistry.org
Reactivity of the Nitro Group and its Chemical Transformations
The nitro group at the C-5 position profoundly influences the chemical properties of the molecule and is itself a site for important chemical transformations.
The most common and synthetically useful reaction of the aromatic nitro group is its reduction to a primary amino group. This transformation converts this compound into 2,5-diaminoquinoline. A wide array of reducing agents can accomplish this conversion, with the choice of reagent often depending on the presence of other functional groups. wikipedia.org Common methods include:
Catalytic Hydrogenation: Using hydrogen gas with catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide, or Raney nickel. wikipedia.org
Metals in Acid: Reagents like iron (Fe), tin (Sn), or tin(II) chloride (SnCl₂) in the presence of a strong acid like HCl are classic and effective methods for this reduction. libretexts.org
Other Reagents: Sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can also be used, sometimes offering selectivity in the presence of other reducible groups. wikipedia.org
The reduction is a six-electron process that proceeds through nitroso and hydroxylamine (B1172632) intermediates. nih.gov
Beyond reduction, the strong electron-withdrawing nature of the nitro group activates the quinoline ring system towards nucleophilic aromatic substitution (SNAr). It particularly activates the positions ortho and para to itself (C-6 and C-4, respectively) for attack by strong nucleophiles. The nitro group itself can also function as a leaving group in some SNAr reactions, a process known as nucleophilic displacement of the nitro group. nih.gov This reactivity allows for the introduction of nucleophiles like alkoxides, amines, or thiolates onto the quinoline core. nih.gov
| Transformation | Reagent(s) | Product | Significance |
|---|---|---|---|
| Reduction to Amine | H₂/Pd-C; Fe/HCl; SnCl₂/HCl | 2,5-Diaminoquinoline | Formation of a new primary amino group for further functionalization. |
| Activation of Ring | Strong Nucleophiles (e.g., RO⁻, R₂NH) | Substituted Quinoline | Enables nucleophilic aromatic substitution at positions activated by the NO₂ group. |
| Displacement of Nitro Group | Potent Nucleophiles | 5-Substituted-2-aminoquinoline | Allows for direct replacement of the nitro group via an SNAr mechanism. |
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups and probing the skeletal framework of molecules. For this compound, these methods provide definitive evidence for the presence of the amino (-NH₂) and nitro (-NO₂) groups, as well as the characteristic vibrations of the quinoline ring system.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different bonds and functional groups.
For this compound, the FTIR spectrum is characterized by several key absorption bands. The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. The presence of the nitro group is confirmed by strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, which are expected in the ranges of 1560-1520 cm⁻¹ and 1355-1340 cm⁻¹, respectively. Aromatic C-H stretching vibrations from the quinoline ring are observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the ring system typically appear in the 1620-1430 cm⁻¹ region.
Table 1: Characteristic FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| N-H Asymmetric & Symmetric Stretch | 3400 - 3250 |
| Aromatic C-H Stretch | 3100 - 3000 |
| C=C/C=N Ring Stretch | 1620 - 1430 |
| NO₂ Asymmetric Stretch | 1560 - 1520 |
| N-H Bending (Scissoring) | 1650 - 1580 |
| NO₂ Symmetric Stretch | 1355 - 1340 |
| C-N Stretch | 1335 - 1250 |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule.
In the FT-Raman spectrum of this compound, the symmetric stretching vibration of the nitro group is often more intense than in the FTIR spectrum and is a key diagnostic peak. The aromatic ring vibrations also give rise to strong signals. While N-H stretching vibrations are typically weak in Raman spectra, the C-H stretching and various ring deformation modes are readily observable. This technique is particularly useful for analyzing solid samples with minimal preparation.
Analysis of Characteristic Vibrational Modes of Nitro and Amino Groups
The precise identification of the vibrational modes associated with the nitro and amino substituents is crucial for the structural confirmation of this compound.
Amino Group (-NH₂):
Stretching: As mentioned, the primary amine gives rise to two N-H stretching bands (asymmetric and symmetric) in the FTIR spectrum. Their exact position can be influenced by hydrogen bonding.
Bending: An N-H scissoring (bending) mode is typically observed in the 1650-1580 cm⁻¹ region.
Wagging: A broad band corresponding to N-H wagging can be found in the 910-665 cm⁻¹ range.
C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the aromatic amine is expected in the 1335-1250 cm⁻¹ region.
Nitro Group (-NO₂):
Asymmetric Stretching: This mode gives a strong absorption in the FTIR spectrum, typically between 1560 cm⁻¹ and 1520 cm⁻¹.
Symmetric Stretching: This vibration results in a strong band in both FTIR and FT-Raman spectra, usually found between 1355 cm⁻¹ and 1340 cm⁻¹.
Bending/Deformation: Other deformations such as scissoring (ca. 850 cm⁻¹), wagging (ca. 740 cm⁻¹), and rocking (ca. 530 cm⁻¹) vibrations also occur but are generally weaker and can be coupled with other modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By measuring the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field, NMR can distinguish between chemically non-equivalent atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic protons on the quinoline ring system are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The presence of the electron-withdrawing nitro group at the C5 position and the electron-donating amino group at the C2 position significantly influences the chemical shifts of the adjacent protons. The protons on the amine group itself often appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| NH₂ | Broad singlet | s |
| H3 | ~6.8 - 7.0 | d |
| H4 | ~7.8 - 8.0 | d |
| H6 | ~8.0 - 8.2 | t |
| H7 | ~7.5 - 7.7 | dd |
Note: Predicted values are based on general principles and data from similar quinoline structures. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms of the quinoline ring. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the attached atoms and functional groups. Carbons bonded directly to nitrogen (C2 and C5) will have their chemical shifts significantly affected. The C2 carbon, attached to the amino group, will be shifted downfield, as will the C5 carbon, attached to the nitro group.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | 155 - 160 |
| C3 | 110 - 115 |
| C4 | 135 - 140 |
| C4a | 148 - 152 |
| C5 | 140 - 145 |
| C6 | 120 - 125 |
| C7 | 128 - 132 |
| C8 | 125 - 130 |
Note: Predicted values are based on general principles and data from similar quinoline structures. Actual experimental values may vary.
Nitrogen-15 Nuclear Magnetic Resonance (15N NMR)
Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for investigating nitrogen-containing compounds, as it provides direct information about the chemical environment of nitrogen atoms. researchgate.net However, the low natural abundance (0.37%) and low gyromagnetic ratio of the ¹⁵N nucleus result in significantly lower sensitivity compared to ¹H NMR, often necessitating the use of isotopic enrichment or advanced, proton-detected 2D NMR techniques. huji.ac.ilwikipedia.org
For this compound, which contains three distinct nitrogen atoms (amino, quinoline ring, and nitro group), a ¹⁵N NMR spectrum would provide three signals with characteristic chemical shifts. The precise chemical shift values are influenced by factors such as electron density, hybridization, and molecular structure. researchgate.net While direct detection can be challenging, the large chemical shift range of ¹⁵N NMR offers excellent signal dispersion. huji.ac.il The expected chemical shift ranges for the nitrogen atoms in this compound, referenced against liquid ammonia (B1221849) (NH₃), are outlined in the table below. science-and-fun.denih.gov
Table 1: Expected ¹⁵N NMR Chemical Shift Ranges for this compound
| Nitrogen Atom | Functional Group Type | Expected Chemical Shift Range (ppm, referenced to NH₃) |
|---|---|---|
| N at position 2 | Primary Aromatic Amine | 40 to 60 |
| N in quinoline ring | Pyridine-like Nitrogen | 245 to 520 |
| N in nitro group | Nitro Group | 355 to 395 |
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)
Two-dimensional (2D) NMR techniques are indispensable for the complete structural assignment of complex organic molecules by revealing correlations between different nuclei. wikipedia.orgopenpubglobal.com
Heteronuclear Single Quantum Coherence (HSQC) experiments are used to identify direct, one-bond correlations between protons and heteronuclei, most commonly ¹³C or ¹⁵N. columbia.edusdsu.edu An HSQC spectrum of this compound would display cross-peaks connecting each proton to the carbon atom it is directly attached to, confirming the C-H framework of the quinoline ring. An ¹H-¹⁵N HSQC would similarly show a correlation between the amino protons and the amino nitrogen.
Heteronuclear Multiple Bond Correlation (HMBC) is a more powerful technique for structural elucidation, as it reveals correlations between protons and carbons (or other heteronuclei) over two to three bonds (and sometimes four in conjugated systems). sdsu.educolumbia.edu This allows for the piecing together of the entire molecular skeleton. For this compound, HMBC is crucial for assigning quaternary carbons (those with no attached protons) and for confirming the positions of the substituents. ¹H-¹⁵N HMBC experiments are also a more sensitive alternative to direct ¹⁵N detection for determining nitrogen chemical shifts. huji.ac.ilmagritek.com
Table 2: Expected Key HMBC Correlations for this compound
| Protons | Correlated Carbon/Nitrogen Atoms | Information Gained |
|---|---|---|
| Amino Protons (-NH₂) | C2, C3 | Confirms position of the amino group at C2. |
| H3 | C2, C4, C4a | Establishes connectivity in the pyridine ring. |
| H4 | C2, C3, C5, C8a | Confirms connectivity and links the two rings. |
| H6 | C5, C7, C8 | Establishes connectivity in the benzene (B151609) ring. |
| H8 | C6, C7, C8a | Confirms connectivity in the benzene ring. |
| Aromatic Protons | Nitrogen of the Nitro Group | Confirms the position of the nitro group via long-range coupling. |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. libretexts.org this compound (C₉H₇N₃O₂) contains three nitrogen atoms, and its calculated nominal molecular weight is 189, consistent with this rule.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of a compound's elemental formula. nih.govnih.gov This high level of confidence in identification is a significant advantage over standard-resolution MS. nih.govsannova.net For this compound, HRMS would be used to confirm the elemental composition by matching the experimentally measured accurate mass to the theoretically calculated value.
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₇N₃O₂ |
| Calculated Exact Mass ([M+H]⁺) | 190.06110 |
| Expected HRMS Result | m/z 190.0611 ± 0.0009 (for 5 ppm mass accuracy) |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is a robust technique for identifying and quantifying volatile and semi-volatile compounds. mdpi.com The analysis of aromatic amines and nitro compounds by GC-MS is well-established. nih.govresearchgate.net
In a GC-MS analysis of this compound, the compound would first be separated from other components in a sample on a capillary column. Upon entering the mass spectrometer, it would be ionized, typically by electron ionization (EI). The resulting mass spectrum would show a molecular ion (M⁺) peak corresponding to the molecule's mass, along with a series of fragment ions. The fragmentation pattern is a reproducible fingerprint that aids in structural confirmation.
Table 4: Potential Key Fragment Ions in the GC-MS Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula of Lost Neutral |
|---|---|---|
| 189 | [M]⁺ | - |
| 143 | [M - NO₂]⁺ | NO₂ |
| 116 | [M - NO₂ - HCN]⁺ | NO₂, HCN |
| 89 | [C₇H₅]⁺ | NO₂, HCN, HCN |
Electronic Absorption Spectroscopy (UV-Vis)
Electronic Absorption Spectroscopy, commonly known as UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of a molecule's chromophore—the part of the molecule responsible for the absorption.
The UV-Vis spectrum of this compound is expected to be dominated by the extended π-conjugated system of the quinoline ring. researchgate.net The spectrum will be influenced by the presence of both an electron-donating group (the amino group, -NH₂) and an electron-withdrawing group (the nitro group, -NO₂). These substituents typically cause a bathochromic (red) shift in the absorption bands compared to the parent quinoline molecule. The absorption is also sensitive to solvent polarity. nih.gov Studies on related compounds show distinct absorption bands corresponding to π→π* and n→π* transitions. researchgate.netiu.edu
Table 5: Expected UV-Vis Absorption Maxima for this compound
| Wavelength Range (nm) | Type of Electronic Transition | Associated Chromophore |
|---|---|---|
| ~250-280 | π → π* | Quinoline ring system |
| ~350-450 | π → π* / n → π* | Extended conjugation involving nitro and amino groups |
X-ray Diffraction Studies
X-ray diffraction is a primary technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov
Single-crystal X-ray diffraction is the definitive method for elucidating the absolute molecular structure of a compound. sysrevpharm.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to generate a detailed three-dimensional model of the molecule.
This analysis provides precise measurements of bond lengths, bond angles, and torsion angles. It would confirm the planarity of the bicyclic quinoline system and reveal the orientation of the amino and nitro substituent groups relative to the ring. Furthermore, the data would provide insights into the crystal packing and identify any significant intermolecular interactions, such as hydrogen bonding involving the amino group and the nitro group, which govern the solid-state structure. nih.gov
Table 6: Structural Parameters Determined by Single-Crystal X-ray Diffraction
| Parameter | Description |
|---|---|
| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice. |
| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |
| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the molecule. |
| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-N, N-O). |
| Bond Angles | The angles formed by three connected atoms (e.g., C-N-C, O-N-O). |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |
| Intermolecular Interactions | Identification and measurement of hydrogen bonds, π-π stacking, and other non-covalent interactions. |
Spectroscopic and Structural Elucidation Methodologies
Analysis of Intermolecular Interactions
The supramolecular architecture of 5-Nitroquinolin-2-amine in the solid state is governed by a network of intermolecular interactions. The arrangement of molecules within the crystal lattice is dictated by the interplay of hydrogen bonding and π-stacking forces, which arise from the specific functional groups present in the molecule: an amino group (-NH₂), a nitro group (-NO₂), and an aromatic quinoline (B57606) system. A comprehensive understanding of these non-covalent interactions is fundamental to rationalizing the compound's physicochemical properties, such as melting point, solubility, and crystal packing.
The molecular structure of this compound features distinct sites capable of participating in significant intermolecular interactions, primarily hydrogen bonding and π-stacking. These interactions are crucial in stabilizing the crystal structure.
Hydrogen Bonding:
The primary amine group (-NH₂) at the C2 position serves as a potent hydrogen bond donor. The two hydrogen atoms of the amine group can form classical N-H···O and N-H···N hydrogen bonds. The potential hydrogen bond acceptors within the molecule are the oxygen atoms of the nitro group (-NO₂) and the nitrogen atom of the quinoline ring.
N-H···O Interactions: The strong electronegativity of the oxygen atoms in the nitro group makes them effective hydrogen bond acceptors. It is anticipated that the amine protons will form robust intermolecular hydrogen bonds with the nitro groups of adjacent molecules. This type of interaction is a common and dominant feature in the crystal structures of nitroanilines and related compounds, often leading to the formation of dimers or extended chains.
N-H···N Interactions: The lone pair of electrons on the quinoline ring's nitrogen atom allows it to act as a hydrogen bond acceptor. This can lead to the formation of intermolecular N-H···N bonds with the amino group of a neighboring molecule, contributing to a more complex, three-dimensional hydrogen-bonded network.
The interplay between these different hydrogen bonds dictates the specific packing arrangement and the formation of recognizable supramolecular synthons.
π-Stacking Interactions:
The following table summarizes the principal intermolecular interactions anticipated in the crystal structure of this compound. A definitive and quantitative analysis, including specific interaction distances and angles, would necessitate experimental determination through single-crystal X-ray diffraction studies.
Table 1: Potential Intermolecular Interactions in this compound
| Interaction Type | Donor Group/Site | Acceptor Group/Site | Role in Crystal Packing |
|---|---|---|---|
| Hydrogen Bonding | Amino Group (N-H) | Nitro Group (O=N) | Formation of dimers and chains |
| Hydrogen Bonding | Amino Group (N-H) | Quinoline Ring (N) | Cross-linking of chains into sheets or 3D networks |
Table of Compounds
| Compound Name |
|---|
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 5-Nitroquinolin-2-amine, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional with a suitable basis set like 6-31+G(d,p), are employed to determine its fundamental properties. scirp.org
The initial step in computational analysis is geometry optimization, which seeks the lowest energy arrangement of atoms in the molecule. For this compound, the quinoline (B57606) ring system is expected to be largely planar. The optimization process calculates key structural parameters such as bond lengths, bond angles, and dihedral angles.
In a study on the related compound 5-ethoxymethyl-8-hydroxyquinoline, DFT calculations were used to obtain the global minimum energy and optimized structure. researchgate.net For this compound, the C-N bond length of the amino group and the N-O bonds of the nitro group are of particular interest as they influence the molecule's electronic properties. The optimized structure would likely show the amino and nitro groups lying in or close to the plane of the quinoline ring to maximize electronic delocalization.
Table 1: Predicted Structural Parameters for Aromatic Systems (Illustrative)
| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |
|---|---|---|
| C-C (aromatic) | 1.39 - 1.42 | 118 - 121 |
| C-N (amine) | 1.36 - 1.40 | 118 - 122 |
| C-N (nitro) | 1.47 - 1.49 | 117 - 120 |
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. youtube.com
For the parent quinoline molecule, DFT calculations have determined the HOMO-LUMO energy gap to be approximately 4.83 eV. scirp.org In this compound, the presence of the electron-donating amino group (-NH2) and the electron-withdrawing nitro group (-NO2) is expected to significantly influence these energy levels. The amino group would raise the HOMO energy, while the nitro group would lower the LUMO energy, leading to a smaller HOMO-LUMO gap compared to unsubstituted quinoline. This reduced gap suggests that this compound is more chemically reactive, with the charge transfer interactions being responsible for its bioactivity. scirp.org
Table 2: Representative Frontier Molecular Orbital Energies (eV)
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Quinoline scirp.org | -6.646 | -1.816 | 4.83 |
Understanding the charge distribution is essential for predicting a molecule's reactive sites. The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the electron density surface. For this compound, the MEP would show regions of negative potential (red/yellow) localized around the electronegative oxygen atoms of the nitro group, making this area susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms of the amino group, indicating a site for nucleophilic attack.
Natural Bond Orbital (NBO) analysis provides a detailed picture of charge transfer and intramolecular interactions. It examines the stabilization energies (E(2)) associated with interactions between donor (filled) and acceptor (unfilled) orbitals. In a related study on 8-hydroxy-5-nitroquinoline, NBO analysis was used to investigate hyperconjugative interaction energies. dntb.gov.ua For this compound, significant interactions would be expected between the lone pair orbitals of the amino nitrogen and the antibonding π* orbitals of the quinoline ring, as well as interactions involving the nitro group, confirming the charge delocalization throughout the molecule.
DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the harmonic frequencies, a theoretical spectrum can be generated and compared with experimental data. For this compound, the vibrational modes can be assigned to specific functional groups.
Key predicted vibrational frequencies would include:
N-H Stretching: The amino group (-NH2) would exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region.
NO2 Stretching: The nitro group (-NO2) would show characteristic asymmetric and symmetric stretching modes, expected around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
C=C and C=N Stretching: The quinoline ring would have a series of complex stretching vibrations between 1400 cm⁻¹ and 1650 cm⁻¹.
C-N Stretching: The stretching vibration of the C-NH2 bond would appear in the 1250-1350 cm⁻¹ range.
These theoretical assignments, often scaled to correct for anharmonicity and computational approximations, are invaluable for interpreting experimental IR and Raman spectra. nih.govresearchgate.net
Table 3: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| Asymmetric NH2 Stretch | 3400 - 3500 |
| Symmetric NH2 Stretch | 3300 - 3400 |
| NH2 Scissoring | 1600 - 1650 |
| Asymmetric NO2 Stretch | 1500 - 1560 |
| Symmetric NO2 Stretch | 1300 - 1370 |
| Quinoline Ring C=C/C=N Stretch | 1400 - 1650 |
Note: This table is based on typical frequency ranges for these functional groups in aromatic compounds and data from analogous molecules. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra
To understand the electronic transitions and predict the UV-Visible absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are performed. This method calculates the excitation energies (which correspond to absorption wavelengths) and oscillator strengths (which correspond to absorption intensities).
For this compound, the electronic spectrum is expected to be dominated by π → π* transitions within the aromatic quinoline system. The presence of the amino and nitro groups, which act as auxochromic and chromophoric groups, respectively, will likely cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted quinoline. dntb.gov.ua TD-DFT calculations can pinpoint the specific orbitals involved in these transitions, often showing charge transfer from the HOMO, localized on the amino group and quinoline ring, to the LUMO, localized on the nitro group and the heterocyclic part of the ring system.
Quantum Chemical Parameters and Reactivity Descriptors
From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical behavior of this compound. irjweb.com These parameters are defined as follows, where I is the ionization potential (≈ -E_HOMO) and A is the electron affinity (≈ -E_LUMO):
Chemical Hardness (η): η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Chemical Potential (μ): μ = -(I + A) / 2. This measures the escaping tendency of electrons from an equilibrium system.
Electronegativity (χ): χ = -μ = (I + A) / 2. This describes the ability of a molecule to attract electrons.
Electrophilicity Index (ω): ω = μ² / (2η). This quantifies the energy lowering of a molecule when it accepts electrons, indicating its propensity to act as an electrophile.
A smaller HOMO-LUMO gap for this compound would result in a lower hardness value, indicating it is a "soft" molecule and thus more reactive. The high electron-withdrawing power of the nitro group would contribute to a high electrophilicity index, suggesting the molecule can effectively stabilize negative charge.
Table 4: Calculated Quantum Chemical Parameters (Illustrative)
| Parameter | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | -E_HOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -E_LUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |
| Electronegativity (χ) | (I + A) / 2 | Electron-attracting power. |
| Chemical Softness (S) | 1 / (2η) | Measure of chemical reactivity. |
Note: This table defines the parameters. Specific values would need to be calculated from the HOMO and LUMO energies.
Non-Linear Optical (NLO) Properties Prediction
Molecules that exhibit significant Non-Linear Optical (NLO) properties are crucial for applications in optoelectronics, including optical switching and data storage nih.gov. The NLO response of a molecule is governed by its hyperpolarizability. The presence of both an electron-donating group (like the -NH2 group) and an electron-withdrawing group (like the -NO2 group) connected by a π-conjugated system (the quinoline core) is a classic design strategy for creating molecules with high NLO activity nih.gov.
Computational DFT calculations are a primary tool for predicting the NLO properties of new molecules. By calculating parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), researchers can screen candidates for promising NLO applications. The magnitude of the first-order hyperpolarizability (β) is a direct measure of the second-order NLO activity. Studies on similar structures, like 2-adamantylamino-5-nitropyridine, confirm that this type of molecular framework is an excellent candidate for NLO materials researchgate.net. The strong intramolecular charge transfer from the amino to the nitro group in this compound suggests it likely possesses significant NLO properties.
Advanced Topological Studies (e.g., NCI, RDG, ELF, LOL)
Advanced topological analyses provide deep insights into the nature of chemical bonding and non-covalent interactions within a molecule and between molecules. These methods are computationally derived from the electron density.
Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) analysis are used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, which are crucial for understanding molecular packing in crystals and supramolecular chemistry dntb.gov.uaresearchgate.net.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are methods that map the spatial localization of electrons. They provide a clear picture of core electrons, covalent bonds, and lone pairs, helping to elucidate the electronic structure of the molecule dntb.gov.uaresearchgate.net.
While specific ELF, LOL, or NCI/RDG studies on this compound have not been reported in the provided search context, these analyses are standard computational tools applied to other quinoline derivatives to understand their intermolecular interactions and electron distribution in detail dntb.gov.ua.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time mdpi.com. By solving Newton's equations of motion for a system, MD simulations can provide a detailed understanding of the dynamic behavior of a compound, including its conformational changes and interactions with its environment (e.g., a solvent or a biological receptor) ulisboa.ptnih.gov.
For a molecule like this compound, MD simulations could be relevant for understanding its behavior in solution, its stability at different temperatures, or how it interacts with other molecules. For instance, simulations could model the solvation process, predict diffusion coefficients, or explore the stability of potential crystal structures. Although the search results describe the application of MD to various chemical systems, including other quinoline derivatives, specific MD studies focused on the intrinsic chemical behavior of this compound are not detailed in the available literature dntb.gov.uamdpi.com.
Synthesis and Characterization of Derivatives and Analogs of 5 Nitroquinolin 2 Amine
Modification at the Amino Group
The amino group at the 2-position of the quinoline (B57606) ring is a versatile handle for synthetic modification, allowing for N-alkylation, N-acylation, Schiff base formation, and construction of fused heterocyclic systems. However, the nucleophilicity of this amino group is significantly reduced by the strong electron-withdrawing effect of the 5-nitro group, which can influence reaction conditions and feasibility. For some reactions, such as N-acetylation, the deactivating nature of a nitro substituent on an aniline-type ring system can inhibit the reaction entirely mdpi.com.
N-Alkylation and N-Acylation: N-alkylation of aromatic amines can be achieved through various methods, including the "borrowing hydrogen" strategy which uses alcohols as alkylating agents in the presence of a suitable catalyst, offering an atom-efficient pathway to secondary amines nih.gov. Another approach involves the reductive alkylation of a nitroarene precursor with an alkyl halide, which can be performed in a one-pot reaction rsc.org. Similarly, N-acylation is a fundamental transformation used to introduce an acyl group, often forming an amide linkage. While highly reactive acylating agents like acyl chlorides are common, chemoselective reagents such as 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones have been developed for selective acylation of primary amines, even in the presence of other nucleophilic groups nih.govresearchgate.net.
Schiff Base Formation: The condensation of the primary amino group of 5-nitroquinolin-2-amine with active carbonyl compounds (aldehydes or ketones) leads to the formation of Schiff bases, which contain an azomethine or imine group (-C=N-). This reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent like ethanol (B145695) ekb.egnih.gov. The formation of the imine bond is a versatile method for creating more complex derivatives nih.gov.
Synthesis of Fused Heterocycles: The 2-aminoquinoline (B145021) moiety is a key precursor for the synthesis of fused heterocyclic systems, particularly pyrimido[4,5-b]quinolines. These tricyclic structures can be formed by reacting 2-aminoquinoline derivatives with various reagents. For instance, cyclization of 2-aminoquinoline-3-carboxamide (B1276296) with reagents like formamide (B127407) or acetic anhydride (B1165640) can yield 4-hydroxypyrimido[4,5-b]quinolines researchgate.net. Another route involves the reaction of 2-amino-3-cyanoquinoline with urea (B33335) or formamide to produce 4-aminopyrimido[4,5-b]quinoline derivatives researchgate.net. Multicomponent reactions, often utilizing an amino-pyrimidine, an aldehyde, and a 1,3-dicarbonyl compound, provide a convergent and efficient method for constructing the pyrimido[4,5-b]quinoline core under various conditions, including ultrasound assistance nih.govresearchgate.netrsc.orgsharif.edu.
Modification at the Nitro Group
The nitro group is one of the most versatile functional groups in aromatic chemistry, primarily serving as a precursor to the amino group via reduction. This transformation is a cornerstone of synthetic chemistry, converting a strongly electron-withdrawing group into a strongly electron-donating one, thereby fundamentally altering the electronic character of the quinoline ring. A wide array of reagents and catalytic systems have been developed for the reduction of aromatic nitro compounds.
The reduction proceeds through a six-electron transfer, sequentially forming nitroso and N-hydroxylamino intermediates before yielding the final amine. While the amine is the most common product, certain conditions can be tailored to isolate these intermediates. The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule. Common methods include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney nickel, and chemical reduction using metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid.
Below is a table summarizing various methods for the reduction of aromatic nitro groups, which are applicable to this compound.
| Reagent/System | Conditions | Selectivity & Notes | Reference |
|---|---|---|---|
| H₂/Pd-C | Hydrogen gas, Palladium on carbon catalyst | Highly efficient but can also reduce other groups like alkenes, alkynes, and some protecting groups. | acs.org |
| H₂/Raney Ni | Hydrogen gas, Raney Nickel catalyst | Effective for nitro groups; often used when dehalogenation of aryl halides is a concern. | acs.org |
| Fe/HCl or Fe/NH₄Cl | Iron powder in acidic (HCl) or neutral (NH₄Cl) medium | A classic, cost-effective method. Tolerates many functional groups. Workup can be tedious. | acs.org |
| SnCl₂·2H₂O | Stannous chloride dihydrate in a solvent like ethanol or ethyl acetate | A mild and selective method, often used for reducing one nitro group in the presence of another. | acs.org |
| CuO/N₂H₄·H₂O | Copper(II) oxide as a reusable solid reagent with hydrazine (B178648) monohydrate as a hydrogen donor | Offers high conversion and selectivity under mild conditions. The reaction for 5-nitroquinoline (B147367) is completed in 10 minutes. | acs.org |
| NaBH₄/NiCl₂ | Sodium borohydride (B1222165) with a nickel salt in methanol | A mild condition suitable for sensitive substrates. | acs.org |
Ring Substitutions and Fused Ring Systems
Ring Substitution Reactions: The quinoline core of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, with the regiochemical outcome dictated by the powerful and opposing directing effects of the amino and nitro groups.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the nitro-substituted ring makes it highly activated towards nucleophilic attack nih.gov. The nitro group strongly stabilizes the negative charge in the Meisenheimer intermediate formed during the reaction nih.gov. Positions ortho and para to the nitro group (i.e., C4 and C6) are particularly activated. A notable example is the Vicarious Nucleophilic Substitution (VNS) of hydrogen, where a nucleophile attacks an electron-deficient aromatic ring at a hydrogen-bearing carbon, leading to the substitution of hydrogen nih.gov. This method allows for the direct amination or carbon-carbon bond formation on the nitroquinoline ring nih.gov.
Synthesis of Fused Ring Systems: The this compound framework is a building block for more complex, polycyclic heterocyclic systems. These larger structures are typically synthesized by constructing additional rings onto the quinoline core. This often involves initial modifications of the existing functional groups. For example, after reduction of the nitro group to an amine, the resulting 5,2-diaminoquinoline can undergo condensation reactions to form new rings. The synthesis of fused heterocyclic compounds can be achieved through various strategies, including cyclization reactions, Diels-Alder reactions, and ring-closing metathesis, to yield diverse molecular architectures airo.co.inorganic-chemistry.orgnih.gov.
Stereochemical Investigations of Derivatives
The introduction of chirality into derivatives of this compound can be achieved by incorporating a stereocenter or an axis of chirality into the molecule. This can be accomplished, for instance, by N-alkylation with a chiral alkyl group or by substitution on the quinoline ring with a chiral moiety. Once a racemic mixture of a chiral derivative is synthesized, its separation into individual enantiomers (a process known as chiral resolution) or the direct synthesis of a single enantiomer (asymmetric synthesis) becomes a key objective.
Asymmetric Synthesis: This approach aims to create a specific enantiomer directly, avoiding the 50% loss inherent in resolving a racemate. Several methods have been developed for the asymmetric synthesis of quinoline derivatives. One such strategy is the inverse-electron-demand Diels-Alder (IED-DA) reaction, where a chiral Lewis acid catalyst, such as a Ti(IV) complex, can promote the formation of asymmetric tetrahydroquinoline derivatives with high enantioselectivity acs.orgnih.govresearchgate.net. Another powerful approach involves central-to-axial chirality conversion, which has been used to synthesize quinoline-naphthalene atropisomers (molecules with axial chirality) via a chiral phosphoric acid-catalyzed Povarov reaction followed by oxidation nih.gov. The development of chiral ligands containing quinoline motifs is also a significant area of research, as these ligands can be used in metal-catalyzed reactions to induce high levels of asymmetry researchgate.net.
Chiral Resolution: Resolution is the process of separating a racemic mixture into its constituent enantiomers. Common methods include:
Crystallization of Diastereomeric Salts: This classic method involves reacting the racemic amine derivative with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid. This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can often be separated by fractional crystallization wikipedia.org.
Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. As the racemic mixture passes through the chromatography column, one enantiomer is retained more strongly than the other, leading to their separation. Glycopeptide-based selectors, for example, have been used to resolve aromatic amino acids and can be applied to other chiral molecules nih.govrsc.org.
Advanced Applications of 5 Nitroquinolin 2 Amine and Its Derivatives in Chemical Science
Role as Building Blocks in Complex Organic Synthesis
The presence of both an amino and a nitro group, along with the reactive quinoline (B57606) ring system, theoretically positions 5-Nitroquinolin-2-amine as a versatile building block in organic synthesis. The amino group can act as a nucleophile or be transformed into a variety of other functional groups, while the nitro group is a strong electron-withdrawing group that can direct further substitution on the aromatic ring and can be reduced to an amino group, offering another site for functionalization.
One potential application lies in the synthesis of fused heterocyclic systems. For instance, ortho-amino aromatic compounds are common precursors for the synthesis of fused pyrimidines through condensation reactions with appropriate reagents. yu.edu.joyu.edu.joresearchgate.net While general methods for the synthesis of fused pyrimidines from nitroarenes have been described, specific examples starting from this compound are not readily found in the literature. yu.edu.joresearchgate.net
Furthermore, the quinoline core itself can be synthesized through various named reactions, such as the Doebner-von Miller reaction, which involves the reaction of an aniline (B41778) with α,β-unsaturated carbonyl compounds. wikipedia.orgnih.goviipseries.orgchempedia.inforsc.org Modifications of such reactions could potentially be used to synthesize derivatives of this compound, which could then serve as intermediates in the synthesis of more complex molecules. However, the direct use of this compound in such cyclization or multi-component reactions has not been specifically reported. nih.govnih.gov
Precursors for Advanced Materials (e.g., electronic or optical characteristics)
Quinoline derivatives have been investigated for their potential in advanced materials due to their electronic and photophysical properties. Coordination polymers incorporating quinoline-based ligands have shown promise as luminescent materials. mdpi.commdpi.comrsc.orgnih.govnih.gov The nitrogen atom in the quinoline ring and the exocyclic amino group of this compound could coordinate with metal ions, potentially forming coordination polymers with interesting photoluminescent properties. However, studies detailing the synthesis and characterization of such materials derived specifically from this compound are absent from the current body of scientific literature.
Additionally, organic compounds with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics. strath.ac.uknih.gov The push-pull nature of the electron-donating amino group and the electron-withdrawing nitro group on the quinoline scaffold could, in principle, lead to molecules with large hyperpolarizabilities. While the NLO properties of other nitro-substituted aminoaromatics have been studied, there is no available data on the NLO properties of this compound or its derivatives. strath.ac.uknih.gov The synthesis of novel dyes from related enaminone precursors has also been reported, suggesting a potential, yet unexplored, avenue for this compound derivatives. mdpi.com
Applications in Catalysis (if applicable)
The application of this compound and its derivatives in catalysis is another area that remains largely unexplored. Metal complexes are central to many catalytic processes, and the quinoline moiety is a well-known ligand in coordination chemistry. The nitrogen atoms of the quinoline ring and the amino group of this compound could act as coordination sites for various transition metals, forming complexes with potential catalytic activity.
For example, cobalt complexes have been shown to catalyze the reduction of nitro compounds. researchgate.net A complex of this compound with cobalt or another suitable metal could potentially exhibit similar catalytic activity for the reduction of various substrates. nih.govresearchgate.net Furthermore, the development of chiral ligands for asymmetric catalysis is a major focus in modern organic synthesis. nih.govmdpi.comfrontiersin.orgnih.govmdpi.com It is conceivable that chiral derivatives of this compound could be synthesized and employed as ligands in asymmetric transformations, although no such applications have been reported to date.
Development of Chemical Probes or Reagents
Quinoline derivatives are widely utilized in the development of fluorescent sensors for the detection of metal ions and anions due to their inherent fluorescence and ability to chelate with analytes. google.commdpi.commdpi.comnih.gov The fluorescence properties of the quinoline core can be modulated by the binding of an analyte to a receptor unit appended to the quinoline, leading to a measurable change in the fluorescence signal.
The structure of this compound, with its amino group, could be functionalized to incorporate a specific recognition moiety for a target analyte. For instance, Schiff base derivatives, formed by the condensation of the amino group with an aldehyde, are a common strategy for creating chemosensors. chemmethod.comnih.govisca.innih.govneliti.com While numerous aminoquinoline-based fluorescent sensors have been developed, there are no specific reports on the use of this compound for this purpose. The development of fluorescent anion sensors is another active area of research, and it is plausible that derivatives of this compound could be designed to selectively bind and signal the presence of specific anions. google.commdpi.comnih.gov
Future Research Directions and Unexplored Avenues
Development of More Sustainable Synthetic Pathways
Current synthetic strategies for quinoline (B57606) derivatives often rely on classical methods that may involve harsh reaction conditions, toxic reagents, and significant waste generation. The future synthesis of 5-Nitroquinolin-2-amine should prioritize the principles of green chemistry. unibo.itejcmpr.com
Key areas for development include:
Catalytic Approaches: Exploring the use of recyclable and environmentally benign catalysts, such as metal-organic frameworks (MOFs) or supported nanoparticles, could offer high yields and selectivity while minimizing waste. rasayanjournal.co.in
Alternative Energy Sources: The application of microwave-assisted mdpi.combeilstein-journals.org or ultrasound-promoted synthesis could dramatically reduce reaction times and energy consumption compared to conventional heating.
Greener Solvents: Investigating the use of bio-based solvents, ionic liquids, or even solvent-free "grindstone" mechanochemical methods would align with sustainability goals by reducing reliance on volatile organic compounds. rasayanjournal.co.innih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as through multicomponent reactions (MCRs), represents a fundamental goal for sustainable synthesis. rasayanjournal.co.inresearchgate.net
Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches
| Parameter | Conventional Methods (e.g., Skraup) | Future Sustainable Methods |
|---|---|---|
| Energy Source | Conventional heating (reflux) | Microwave, Ultrasound |
| Catalysts | Strong acids (e.g., H₂SO₄), toxic oxidants | Recyclable solid acids, biocatalysts |
| Solvents | Volatile organic compounds (VOCs) | Water, bio-solvents, ionic liquids, solvent-free |
| Waste Profile | High E-factor (Environmental Factor) | Low E-factor, minimal waste |
| Reaction Time | Hours to days | Minutes to hours |
Exploration of Novel Reaction Methodologies
Beyond improving its synthesis, the functionalization of the this compound core using modern synthetic methods is a primary area for future work. The presence of the amino group and the nitro group (which can be reduced to a second amino group) provides two distinct handles for derivatization.
C-H Functionalization: Direct C-H bond activation and functionalization on the quinoline ring would provide an atom-economical way to introduce new substituents without the need for pre-functionalized starting materials. This could lead to novel derivatives that are otherwise difficult to access.
Flow Chemistry: Utilizing continuous-flow reactors for the synthesis and modification of this compound could enhance safety, improve reaction control, and allow for easier scalability. This is particularly relevant when handling potentially energetic nitro-aromatic compounds.
Biocatalysis: Employing enzymes for transformations, such as selective acylation of the amino group or stereoselective reductions, could offer unparalleled selectivity under mild, aqueous conditions. nih.gov
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the nitro-substituted ring could be exploited for SNAr reactions, allowing for the introduction of various nucleophiles to generate diverse libraries of compounds. nih.govmdpi.com
Deeper Mechanistic Insights through Advanced Computational Techniques
While experimental work is crucial, a deeper understanding of the reactivity and properties of this compound can be achieved through advanced computational chemistry. To date, no specific computational studies on this molecule have been reported, leaving a significant knowledge gap.
Future computational investigations could include:
Density Functional Theory (DFT) Studies: DFT calculations can be used to model reaction mechanisms, predict the regioselectivity of electrophilic or nucleophilic attacks, and understand the electronic structure. researchgate.netmdpi.com This would be invaluable for designing new synthetic transformations and explaining experimental outcomes. For instance, DFT could predict the most likely sites for C-H activation or the transition states involved in cycloaddition reactions. mdpi.comias.ac.in
Spectroscopic Predictions: Calculating theoretical NMR, IR, and UV-Vis spectra can aid in the structural confirmation of newly synthesized derivatives. researchgate.netdntb.gov.ua
Molecular Docking: If developing bioactive molecules is a goal, computational docking studies could predict the binding affinity of this compound derivatives to biological targets like enzymes or DNA, guiding the design of more potent compounds. nih.gov
Table 2: Potential Applications of Computational Chemistry for this compound Research
| Computational Method | Research Question Addressed | Potential Impact |
|---|---|---|
| DFT | Reaction pathway and transition state analysis | Rational design of synthetic routes; prediction of product distribution. |
| TD-DFT | Prediction of electronic transitions (UV-Vis) | Understanding photochemical properties; designing dyes or sensors. |
| NBO Analysis | Analysis of charge distribution and bonding | Insight into molecular stability and reactivity. dntb.gov.ua |
| Molecular Docking | Binding mode and affinity to protein targets | Guiding the synthesis of potential therapeutic agents. nih.gov |
Design and Synthesis of Novel Quinoline Frameworks from this compound
This compound is an ideal starting material for building more complex heterocyclic systems. The amino group can be readily transformed into various functional groups, and the nitro group can be reduced to a reactive amino functionality, opening pathways to fused-ring systems.
Fused Heterocycles: The synthesis of a "5,6-diaminoquinoline" intermediate via reduction of the nitro group would enable the construction of fused imidazole, triazole, or pyrazine (B50134) rings, creating novel polycyclic aromatic systems. researchgate.net
Pyrazole (B372694) and Isoxazole (B147169) Hybrids: The amino group can be used as a building block in condensation reactions to form hybrid molecules containing pyrazole or isoxazole rings, which are common motifs in pharmacologically active compounds. medcraveonline.comrsc.org
Sulfonamide Derivatives: Reaction of the amino group with various sulfonyl chlorides could produce a library of quinoline-5-sulfonamides, a class of compounds known for its diverse biological activities. mdpi.com
Potential in Emerging Areas of Chemical Research
The unique electronic properties of this compound suggest its potential utility in cutting-edge fields of chemistry that remain entirely unexplored for this compound.
Photochemistry: The presence of the nitroaromatic system, a known photoactive chromophore, suggests that this compound could have interesting photochemical properties. Future research could investigate its fluorescence behavior, potential for use in photoredox catalysis, or its stability and degradation pathways under UV light.
Electrochemistry: The electrochemical reduction of nitro groups is a well-studied process. An investigation into the electrochemical behavior of this compound would be a logical first step. Studies on the related 5-nitroquinoline (B147367) have shown a four-electron reduction of the nitro group to a hydroxylamino group. researchgate.net Future work could explore how the 2-amino group modifies the reduction potential and mechanism. This could lead to applications in electro-synthesis, where the nitro group is selectively reduced, or in the development of novel electrochemical sensors. researchgate.netnih.govacademie-sciences.fr The distinct redox signature of the molecule could be exploited for analytical purposes.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-Nitroquinolin-2-amine, and how can reaction conditions be optimized for high yield?
- Methodological Answer : Pd/NiO-catalyzed reductive amination (as demonstrated for analogous amines) offers a viable route. For example, using a nitro-substituted quinoline precursor, hydrogenation conditions (25°C, 10 hours under H₂) with Pd/NiO (1.1 wt%) can yield target compounds with high efficiency. Post-reaction purification via filtration and solvent evaporation minimizes degradation .
- Key Parameters :
- Catalyst loading (1.1 wt% Pd/NiO)
- Reaction time (10 hours)
- Temperature (25°C)
- Solvent-free purification to avoid side reactions.
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Characterize aromatic protons and amine groups (e.g., δ 6.8–8.2 ppm for quinoline protons; δ 3.5–5.0 ppm for NH₂ groups) .
- X-ray Crystallography : Resolve molecular conformation and hydrogen-bonding networks (e.g., dihedral angles between aromatic planes and amine substituents) .
- Database Cross-Validation : Compare InChI keys and spectral data with CAS Common Chemistry or PubChem entries .
Advanced Research Questions
Q. How can researchers systematically identify and mitigate nitrosamine impurities in this compound?
- Methodological Answer :
- Risk Assessment : Use EMA and APIC guidelines to evaluate raw materials for secondary/tertiary amines and nitrosating agents .
- Analytical Testing :
- LC-MS/MS to detect nitrosamines at trace levels (limit: ≤10 ppm).
- Report results in ng/unit and ppm, with interim root-cause analyses for contamination .
- Mitigation : Replace high-risk reagents (e.g., nitrite-containing solvents) and optimize reaction pH to inhibit nitrosation.
Q. How should researchers address contradictions in spectroscopic data during the characterization of this compound derivatives?
- Methodological Answer :
- Contradiction Analysis : Compare NMR/IR/X-ray data across polymorphic forms (e.g., hydrogen-bonding variations in crystal structures) .
- Iterative Refinement : Use computational tools (DFT calculations) to predict spectral signatures and reconcile experimental vs. theoretical results .
- Multi-Technique Validation : Cross-validate NMR findings with mass spectrometry or elemental analysis to resolve ambiguities .
Q. What crystallographic strategies resolve discrepancies in hydrogen-bonding patterns among polymorphs of this compound derivatives?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Analyze dihedral angles (e.g., 15–77° for aromatic planes) and intermolecular interactions (N–H⋯N, C–H⋯O) to distinguish polymorphs .
- Thermal Analysis : DSC/TGA to correlate phase transitions with hydrogen-bond stability.
- Crystallographic Software : Use SHELX or Olex2 to model disorder and refine occupancy factors for dynamic moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
